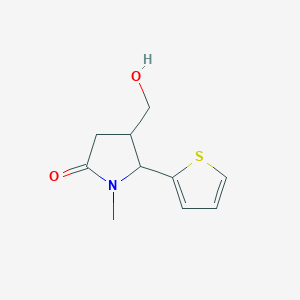

![molecular formula C17H16ClN3OS B2369749 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 897458-21-8](/img/structure/B2369749.png)

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a type of heterocyclic compound. This ring is fused to a phenyl ring that carries a chlorine substituent. The compound also contains a pyrrolidinyl group and a ketone functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions. For example, an efficient protocol for chlorination of imidazo-fused heterocycles has been developed . This approach avoids the need for toxic chlorinating reagents, strong stoichiometric oxidants, metal catalysts, and harsh reaction conditions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The chlorinated phenyl ring might undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Cancer Research

- A study discussed the synthesis of novel sulfonamides incorporating the imidazo[2,1-b]thiazole moiety, which demonstrated significant anti-human liver cancer activity. Some synthesized compounds were found to be potential inhibitors against the DHFR enzyme (Bashandy, 2015).

Cytotoxic Activity Against Cancer Cells

- Research has been conducted on novel compounds with imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specific derivatives demonstrated potential as inhibitors (Ding et al., 2012).

Anticancer Agents Derived from γ-Bromodipnones

- A method for assembling imidazo[2,1-b][1,3]thiazole systems was proposed, showing moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on other cancer cell lines (Potikha & Brovarets, 2020).

Inhibition Performance Against Corrosion

- An evaluation of the inhibitory performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion was conducted, showing high inhibition performance (Saady et al., 2021).

Antimicrobial and Antimalarial Activities

- Imidazo[2,1-b]thiazole derivatives were synthesized and screened for antimicrobial and antimalarial activities. These compounds showed good to excellent antibacterial activity and some analogs exhibited good antimalarial activity (Vekariya et al., 2017).

Monoamine Oxidase and Succinate Dehydrogenase Inhibitory Activities

- Mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones were studied for their inhibitory activities against monoamine oxidase and succinate dehydrogenase, along with anti-convulsant and antibacterial activity (2022).

Propiedades

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c18-13-5-3-12(4-6-13)15-10-21-14(11-23-17(21)19-15)9-16(22)20-7-1-2-8-20/h3-6,10-11H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXQDQBMZBNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)

![8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)